Besifloxacin-d4 Hydrochloride
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Overview
Description
Besifloxacin-d4 Hydrochloride is a deuterated form of besifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. It is primarily used in ophthalmology for the treatment of bacterial conjunctivitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of besifloxacin-d4 hydrochloride involves the incorporation of deuterium atoms into the besifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Besifloxacin-d4 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield besifloxacin-d4 N-oxide, while reduction may yield besifloxacin-d4 alcohol derivatives.
Scientific Research Applications
Besifloxacin-d4 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of besifloxacin.
Biology: Used in cell culture studies to investigate the cellular uptake and intracellular distribution of besifloxacin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of besifloxacin in the human body.
Industry: Used in the development of new formulations and delivery systems for besifloxacin to enhance its therapeutic efficacy and safety.
Mechanism of Action
Besifloxacin-d4 hydrochloride exerts its effects by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
Besifloxacin-d4 hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated forms. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C19H22Cl2FN3O3 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
7-[(6S)-6-amino-3,3,4,4-tetradeuterioazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m0./s1/i1D2,2D2; |
InChI Key |
PMQBICKXAAKXAY-BSFXGENRSA-N |
Isomeric SMILES |
[2H]C1(C[C@@H](CN(CC1([2H])[2H])C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F)N)[2H].Cl |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.